Isoquinoline-5-boronic acid
Overview
Description
Isoquinoline-5-boronic acid is a chemical compound that belongs to the class of isoquinolines with a boronic acid functional group attached to the fifth position of the isoquinoline ring. This compound is of interest due to its potential applications in various fields, including chemical sensing, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of isoquinoline derivatives can be achieved through various methods. For instance, a novel water-soluble styrylquinolinium boronic acid was synthesized with good yield, demonstrating the feasibility of introducing boronic acid functionalities into the isoquinoline framework . Another approach involved the use of boron trifluoride etherate to catalyze the transformation of 4-arylpiperidin-3-one to benzo[f]isoquinoline, indicating the versatility of boron reagents in facilitating ring contractions and cyclizations . Additionally, the synthesis of N,O-chelated isoquinoline-enol boron complexes was reported, which were further functionalized through palladium-catalyzed Suzuki couplings . Visible-light-mediated cyclization of acryloylbenzamides with alkyl boronic acids also provided a pathway to isoquinoline-1,3(2H,4H)-diones .
Molecular Structure Analysis
The molecular structure of isoquinoline-5-boronic acid derivatives is characterized by the presence of the boronic acid group, which can significantly influence the electronic properties of the molecule. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which can lead to changes in the fluorescence properties of the molecule . This characteristic is crucial for the design of chemosensors and the study of molecular interactions.
Chemical Reactions Analysis
Isoquinoline boronic acids participate in various chemical reactions due to the reactive nature of the boronic acid group. For example, the C–B bond of a styrylquinolinium boronic acid dye was selectively oxidized by hypochlorite, leading to a large red shift in the absorption and emission spectra . The boronic acid group also plays a pivotal role in cross-coupling reactions, as demonstrated by the synthesis of functionalized N,O-chelated boron complexes . Furthermore, the reaction of 4-diazoisochroman-3-imines with (2-formylaryl)boronic acids under Rh(III) catalysis resulted in the construction of 5H-isochromeno[3,4-c]isoquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline-5-boronic acid derivatives are influenced by the boronic acid group. These compounds exhibit high affinities for diols in aqueous solutions at physiological pH, which is significant for sensor applications . The binding of these compounds to sugars can result in strong fluorescence intensity changes, as observed with isoquinoline-7-boronic acid and other related compounds . Additionally, the position of the boronic acid substituent on 4-anilinoquinazolines was found to be crucial for the selective inhibition of tyrosine kinases, highlighting the importance of the boronic acid group in medicinal chemistry .
Scientific Research Applications
Synthesis Applications
Polysubstituted Isoquinolines Synthesis : Isoquinoline derivatives can be synthesized from internal alkenyl boronic esters using a copper-catalyzed azidation/aza-Wittig condensation sequence. This method has been employed for synthesizing topical anesthetics like quinisocaine (Jayaram et al., 2018).
Synthesis of Pancratistatin-like Isoquinolines : A two-step Suzuki cross-coupling and hydrogenation strategy is used for constructing highly oxygenated isoquinolines, demonstrating the versatility of boronic acids in complex molecular syntheses (Pandey & Balakrishnan, 2008).
Isoquinoline-1,3(2H,4H)-diones Synthesis : Via a visible-light-mediated tandem reaction, isoquinoline derivatives are synthesized for potential bioactive compound discovery (Fu et al., 2022).
Synthesis of Pyrrolo[1,2-b]isoquinolines : A novel route for synthesizing pyrrolo[1,2-b]isoquinolines with quaternary centers is developed using a Pd-catalyzed carbopalladation followed by a cross-coupling reaction with boronic acids (Barbolla et al., 2019).
Sensor Design Applications
Fluorescent Chemosensors for Carbohydrates : Isoquinoline boronic acids are crucial in designing sensors for carbohydrates due to their ability to bind diol-containing compounds, exhibiting significant fluorescence changes upon sugar binding (Cheng et al., 2010).
Kinetic Properties of Boronic Acid-Diol Binding : The kinetic properties of the binding between isoquinoline boronic acids and various sugars have been investigated to understand the rapidity and efficiency of these interactions (Ni et al., 2012).
Binding Enhancement in Acidic Conditions : Isoquinoline boronic acids demonstrate an anomalous pH-dependent binding enhancement with sialic acid, expanding biorecognition capabilities beyond classical vicinal diols under neutral or alkaline conditions (Wellington et al., 2019).
Safety And Hazards
Future Directions
Isoquinoline-5-boronic acid has potential applications in the synthesis of various pharmaceuticals. For example, it can be used in the preparation of selective steroid-11β-hydroxylase (CYP11B1) inhibitors for the treatment of cortisol-dependent diseases . It can also be used in the preparation of tetrabutylammonium trifluoroborates and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors .
properties
IUPAC Name |
isoquinolin-5-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEYHBLSCGBBGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CN=CC2=CC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344783 | |
Record name | Isoquinoline-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-5-boronic acid | |
CAS RN |
371766-08-4 | |
Record name | Isoquinoline-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoquinoline-5-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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